1-Methyl-1,6-diazaspiro[3.4]octane
Overview
Description
1-Methyl-1,6-diazaspiro[3.4]octane is a heterocyclic compound with the molecular formula C₇H₁₄N₂. It is characterized by a spirocyclic structure, which includes a nitrogen atom in the ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1,6-diazaspiro[3.4]octane can be synthesized through several methods. One common approach involves the annulation of cyclopentane and azetidine rings. The synthesis typically starts with commercially available N-Boc-protected azetidine-3-one. The initial step involves a Horner-Wadsworth-Emmons olefination to produce an α,β-unsaturated ester, which is then subjected to further reactions to form the spirocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes as described above. The process would be optimized for yield and purity, often involving steps such as chromatographic purification and crystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1,6-diazaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: N-oxides.
Reduction: Reduced amines.
Substitution: N-substituted derivatives
Scientific Research Applications
1-Methyl-1,6-diazaspiro[3.4]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of novel materials with specific chemical properties .
Mechanism of Action
The mechanism of action of 1-Methyl-1,6-diazaspiro[3.4]octane involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on proteins or enzymes, potentially modulating their activity. This interaction can influence biochemical pathways, making the compound useful in drug development and biochemical research .
Comparison with Similar Compounds
- 2,6-Diazaspiro[3.4]octane
- 1,4-Diazabicyclo[2.2.2]octane
- 1,3-Diazabicyclo[2.2.2]octane
Uniqueness: 1-Methyl-1,6-diazaspiro[3.4]octane is unique due to its specific spirocyclic structure, which imparts distinct chemical properties compared to other diazaspiro compounds.
Properties
IUPAC Name |
1-methyl-1,7-diazaspiro[3.4]octane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9-5-3-7(9)2-4-8-6-7/h8H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFANVZVARJDUIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC12CCNC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701297706 | |
Record name | 1-Methyl-1,6-diazaspiro[3.4]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701297706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158749-83-7 | |
Record name | 1-Methyl-1,6-diazaspiro[3.4]octane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1158749-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-1,6-diazaspiro[3.4]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701297706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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